molecular formula C12H10N6 B155754 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole CAS No. 1671-88-1

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Cat. No. B155754
CAS RN: 1671-88-1
M. Wt: 238.25 g/mol
InChI Key: VHRKXLULSZZZQT-UHFFFAOYSA-N
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Description

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (APT) is a polydentate ligand that can form complexes with various metals. It is characterized by the presence of both pyridyl and triazole rings, which allow it to act as an ambidentate ligand, coordinating through different atoms depending on the metal and reaction conditions .

Synthesis Analysis

The synthesis of APT-based complexes can be achieved through direct reactions with metal precursors. For instance, ruthenium complexes of APT are formed by reacting [Ru(CO)2Cl2]n with APT in boiling methanol. Similarly, reactions with metal acetates have led to the formation of various complexes with APT, demonstrating its versatility as a ligand . Additionally, APT derivatives can be synthesized through multi-step reaction sequences, starting from precursors such as methyl nicotinate .

Molecular Structure Analysis

The molecular structure of APT complexes has been elucidated using X-ray crystallography. Two coordination isomers of Ru(CO)2Cl2(APT) have been characterized, with one isomer coordinated to a pyridyl ring and an adjacent triazole ring, and the other to a pyridyl ring and the amino nitrogen atom. The crystal structures of these isomers differ in their color and crystal system, with one being orange and orthorhombic, and the other yellow and triclinic . The asymmetrical 3,5-disubstituted 4-amino-1,2,4-triazoles have also been characterized, revealing their molecular and crystal structures .

Chemical Reactions Analysis

APT and its derivatives participate in various chemical reactions, forming complexes with different metals and exhibiting diverse coordination modes. The ligand's ability to coordinate through different atoms is highlighted by the formation of isomers. For example, the bromide analogue of the ruthenium complex predominantly forms the yellow isomer, while the iodide analogue crystallizes only as the orange isomer . The reactivity of APT derivatives with aromatic aldehydes and ketones has also been explored, leading to the synthesis of triazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of APT complexes are influenced by their molecular structure and the nature of the metal-ligand coordination. The thermal stabilities of coordination polymers formed with APT have been investigated, indicating the robustness of these materials . The hydrogen bonding patterns observed in the crystal structures of APT derivatives contribute to the formation of two-dimensional networks of molecules, which can affect the compound's solubility and stability .

Scientific Research Applications

Coordination Chemistry and Crystal Structures

  • The coordination chemistry of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is explored in various studies. This compound is utilized in the synthesis of novel complexes, demonstrating its potential in the development of coordination polymers with specific structural features (Wang, Ma, Huang, & Dong, 2009), (Klingele & Brooker, 2003).
  • The compound is involved in creating structures with various metal ions, leading to distinctive one-dimensional coordination polymers and two-dimensional networks. These are significant for understanding the formation and properties of crystal structures (Liu, He, Shao, & Li, 2008), (Qin, Zhao, Ma, Liu, & Dong, 2012).

Luminescent Properties and Molecular Synthesis

  • 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole serves as a key component in the synthesis of complexes with tunable luminescent properties. This application is crucial in the field of materials science for developing substances with specific optical characteristics (Wang, Cheng, Ma, Dong, & Huang, 2010).
  • The compound also plays a role in the synthesis of various other chemical structures, highlighting its versatility as a building block in organic chemistry (Jian, Ren, Qin, & Hu, 2007).

Corrosion Inhibition and Surface Chemistry

Biological and Pharmaceutical Applications

properties

IUPAC Name

3,5-dipyridin-2-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRKXLULSZZZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341225
Record name 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

CAS RN

1671-88-1
Record name 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 2
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 3
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 4
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 5
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 6
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Citations

For This Compound
49
Citations
P Martín-Ramos, MR Silva, JA e Silva… - Journal of Molecular …, 2016 - Elsevier
Five new complexes were obtained from solution of transition metal salts (M=Co(II), Cu(II)) with 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt) in different molar ratios. X-ray structural …
Number of citations: 3 www.sciencedirect.com
Z Setifi, B Gaamoune, H Stoeckli-Evans… - … Section C: Crystal …, 2010 - scripts.iucr.org
The new high-spin iron(II) complex, [Fe(C12H10N6)2(H2O)2](C8H3N4S)2 or [Fe(abpt)2(H2O)2](tcnsme)2 [where abpt is 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole and tcnsme is the 1,1…
Number of citations: 13 scripts.iucr.org
CF Shao, LC Geng - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the molecular structure of the centrosymmetric mononuclear complex [Ni(2-bpt)2(H2O)2](ClO4)2 [2-bpt = 4-amino-3,5-di-2-pyridyl-1,2,4-triazole, (C12H10N6)], the central NiII atom is …
Number of citations: 5 scripts.iucr.org
MH Klingele, S Brooker - Coordination Chemistry Reviews, 2003 - Elsevier
The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, as well as of the related ligands 2,5-di(2-pyridyl)-1,3,4-oxadiazole and 2,5-di(2-pyridyl)-1,3,4-thiadiazole, …
Number of citations: 398 www.sciencedirect.com
MH Klingele, PDW Boyd, B Moubaraki, KS Murray… - 2005 - Wiley Online Library
The reaction of the new, bis(bidentate), potentially dinucleating ligand 4‐isobutyl‐3,5‐di(2‐pyridyl)‐4H‐1,2,4‐triazole (ibdpt) with M(ClO 4 ) 2 ·6H 2 O (M = Co II , Ni II or Cu II ) in a1:1 …
M Ramos Silva, JA Silva, ND Martins… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, C12H10N6, the molecules deviate slightly from planarity. The plane of the central triazole ring makes angles of 6.13 (9) and 3.28 (10) with …
Number of citations: 10 scripts.iucr.org
JA Kitchen, A Noble, CD Brandt, B Moubaraki… - Inorganic …, 2008 - ACS Publications
The first dinuclear iron(II) complexes of any 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazole ligands, [Fe II 2 (adpt) 2 (H 2 O) 1.5 (CH 3 CN) 2.5 ](BF 4 ) 4 and [Fe II 2 (pldpt) 2 (H 2 O) 2 (…
Number of citations: 52 pubs.acs.org
J Klingele, G Steinfeld, MH Klingele - Transition Metal Chemistry, 2010 - Springer
The reaction of 4-methyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole (medpt) with Zn(ClO 4 ) 2 ·6H 2 O and NaSCN, NaN 3 or NaNO 2 in a 2:1:1 molar ratio in MeOH/H 2 O (9:1) affords the …
Number of citations: 5 link.springer.com
JA Kitchen, NG White, M Boyd, B Moubaraki… - Inorganic …, 2009 - ACS Publications
Eight mononuclear iron(II) complexes of N 4 -3,5-di(2-pyridyl)-1,2,4-triazole (Rdpt) ligands have been prepared and characterized. In all cases the iron(II)/ligand ratio used is 1:3, giving …
Number of citations: 72 pubs.acs.org
EA Ededet, GA Ayimele, ZX Wang… - Bulletin of the Chemical …, 2011 - ajol.info
Two new mixed-ligand complexes of formula [Cu (mal)(abpt)(H 2 O)]. 3/2H 2 O (1) and [Cu 2 (sq)(abpt) 2]. 2H 2 O (2)[mal= malonate, abpt= 4-amino-3, 5-di-2-pyridyl-4H-1, 2, 4 triazole …
Number of citations: 6 www.ajol.info

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